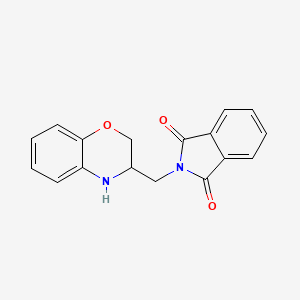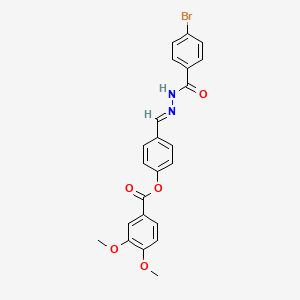![molecular formula C17H15N3O B12012558 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine CAS No. 17804-15-8](/img/structure/B12012558.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is an organic compound with the molecular formula C17H15N3O. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under basic conditions to yield the desired azo compound.
Reaction Conditions:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with naphthalen-1-amine in an alkaline medium (e.g., sodium hydroxide, NaOH) to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, minimize by-products, and ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes, inhibiting their activity and affecting cellular processes. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(4-Bromophenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(6-Chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine is unique due to the presence of the methoxy group (-OCH3) on the phenyl ring. This functional group influences the compound’s electronic properties, enhancing its stability and reactivity. The methoxy group also affects the compound’s color, making it distinct from other azo compounds.
特性
CAS番号 |
17804-15-8 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
4-[(4-methoxyphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3O/c1-21-13-8-6-12(7-9-13)19-20-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,18H2,1H3 |
InChIキー |
VXNGMFSSRFWWOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
![6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12012514.png)
![N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12012516.png)

![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)

![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)
